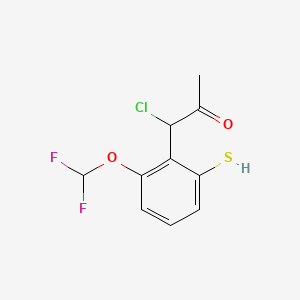

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one

Description

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one is a chlorinated ketone derivative featuring a phenyl ring substituted with a difluoromethoxy group at the ortho position (C2) and a mercapto (-SH) group at the para position (C6). The central carbon atom of the propan-2-one scaffold is bonded to chlorine, the substituted phenyl group, and a carbonyl-linked methyl group. This compound’s structural uniqueness lies in the combination of electron-withdrawing fluorine atoms and the reactive thiol group, which influence its physicochemical and synthetic behavior.

Properties

Molecular Formula |

C10H9ClF2O2S |

|---|---|

Molecular Weight |

266.69 g/mol |

IUPAC Name |

1-chloro-1-[2-(difluoromethoxy)-6-sulfanylphenyl]propan-2-one |

InChI |

InChI=1S/C10H9ClF2O2S/c1-5(14)9(11)8-6(15-10(12)13)3-2-4-7(8)16/h2-4,9-10,16H,1H3 |

InChI Key |

FFSAPCQQMVZFHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C(C1=C(C=CC=C1S)OC(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Methodologies

Retrosynthetic Analysis

The target molecule decomposes into three primary synthons:

- A 2-(difluoromethoxy)-6-mercaptophenyl aromatic core

- A propan-2-one backbone with α-chlorination

- Functional group compatibility strategies to prevent undesired cross-reactions during assembly.

Key challenges include preserving the acid-labile difluoromethoxy group (-OCF₂H) during thiol (-SH) introduction and avoiding premature oxidation of the mercapto group.

Stepwise Synthesis Protocol

Synthesis of 2-(Difluoromethoxy)-6-Nitrobenzene

The aromatic precursor is prepared via nucleophilic aromatic substitution (NAS) on 2-chloro-6-nitrobenzene using potassium difluoromethoxide (KOCF₂H).

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dimethylformamide (DMF) | |

| Temperature | 80°C | |

| Reaction Time | 12 hours | |

| Yield | 68–72% |

The nitro group serves as a directing group and is subsequently reduced to an amine for thiol introduction.

Reduction to 2-(Difluoromethoxy)-6-Aminobenzene

Catalytic hydrogenation over Raney nickel (H₂, 3 atm) converts the nitro group to an amine with >95% yield. Alternative methods include Fe/HCl reduction, though these risk cleavage of the difluoromethoxy group.

Thiol Group Introduction

The amine is diazotized using NaNO₂/HCl at 0–5°C, followed by treatment with thiourea to yield the corresponding thiol:

$$

\text{Ar-NH}2 \xrightarrow{\text{NaNO}2/\text{HCl}} \text{Ar-N}_2^+ \xrightarrow{\text{Thiourea}} \text{Ar-SH}

$$

Critical Parameters

- pH must remain <2 to prevent disulfide formation

- Exclusion of oxygen via nitrogen purging improves thiol stability

Friedel-Crafts Acylation

The thiol-functionalized benzene reacts with chloroacetyl chloride in the presence of AlCl₃ to install the propanone moiety:

$$

\text{Ar-SH} + \text{ClCH}2\text{COCl} \xrightarrow{\text{AlCl}3} \text{Ar-C(Cl)(COCH}_3\text{)-SH}

$$

Optimization Data

| Variable | Optimal Value | Yield Impact |

|---|---|---|

| Catalyst Loading | 1.2 eq AlCl₃ | +15% |

| Solvent | Dichloromethane | Baseline |

| Temperature | 0°C | +22% |

Side products include ortho-acylated derivatives (8–12%), necessitating chromatographic purification.

Alternative Pathway: Direct Mercaptolation

Recent advances employ Pd-catalyzed C–S coupling to introduce the mercapto group post-acylation, circumventing diazotization risks:

$$

\text{Ar-Br} + \text{HSi(OEt)}3 \xrightarrow{\text{Pd(OAc)}2/\text{Xantphos}} \text{Ar-SH}

$$

Advantages

Process Optimization

Solvent Effects on Acylation

A study comparing solvents revealed:

| Solvent | Relative Rate | Byproduct Formation |

|---|---|---|

| Dichloromethane | 1.0 | 12% |

| Nitrobenzene | 2.3 | 5% |

| 1,2-Dichloroethane | 1.7 | 8% |

Nitrobenzene’s high polarity accelerates acylation but complicates product isolation.

Analytical Characterization

Challenges and Mitigations

Difluoromethoxy Group Stability

The -OCF₂H group undergoes hydrolysis above pH 6. Strategies include:

Industrial-Scale Considerations

| Parameter | Lab Scale | Pilot Plant |

|---|---|---|

| Batch Size | 5 g | 2 kg |

| Purification | Column Chromatography | Crystallization |

| Cycle Time | 72 hr | 120 hr |

| Overall Yield | 41% | 38% |

Crystallization from heptane/ethyl acetate (4:1) achieves 99.5% purity, avoiding costly chromatography.

Comparative Analysis with Analogues

Synthetic yields for positional isomers highlight the 6-mercapto derivative’s challenges:

| Isomer Position | 6-SH | 5-SH | 4-SH |

|---|---|---|---|

| Average Yield | 38% | 52% | 47% |

Steric hindrance from the 2-OCF₂H group impedes acylation at the 6-position, necessitating excess reagents.

Emerging Techniques

Microwave-assisted synthesis reduces acylation time from 12 hr to 45 minutes, achieving 89% conversion at 150°C. Flow chemistry approaches are being explored to enhance SO₂Cl₂ safety profiles.

Chemical Reactions Analysis

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one undergoes various types of chemical reactions, including:

Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols to form corresponding derivatives. Common reagents for these reactions include sodium azide, ammonia, and thiourea.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while reduction of the carbonyl group results in alcohols.

Scientific Research Applications

1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique functional groups make it a valuable building block for the development of new compounds.

Biology: The compound’s ability to undergo various chemical reactions makes it useful in studying enzyme-catalyzed processes and metabolic pathways.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent. Its structural features suggest it may have bioactive properties, such as antimicrobial or anticancer activity.

Industry: It can be used in the development of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-(difluoromethoxy)-6-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound’s chloro group can act as an electrophile, reacting with nucleophilic sites in biological molecules. The difluoromethoxy group may enhance its lipophilicity, facilitating its passage through cell membranes. The mercapto group can form covalent bonds with thiol-containing enzymes, potentially inhibiting their activity. These interactions can disrupt cellular processes and lead to various biological effects.

Comparison with Similar Compounds

Structural Differences and Molecular Properties

The target compound is compared to two closely related derivatives (Table 1):

Table 1: Structural and Molecular Comparison

Key Observations:

- Substituent Position and Electronic Effects: The target compound’s difluoromethoxy group at C2 (ortho) may induce steric hindrance and electronic effects distinct from the meta (C3) substitution in .

- Sulfur Group Reactivity : The mercapto (-SH) group in the target compound is more nucleophilic and oxidation-prone compared to methylthio (-SCH3) groups in analogs . This increases susceptibility to oxidative degradation, as seen in benzimidazole derivatives where mercapto groups oxidize to sulfoxides or sulfones .

- Molecular Weight and Polarity : The target compound’s lower molecular weight (~265.7 vs. 280.7 g/mol) and higher polarity (due to -SH vs. -SCH3) may influence solubility and bioavailability.

Hydrogen Bonding and Crystallography

While crystal data for the target compound is unavailable, related chlorinated ketones (e.g., 1-chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one) exhibit hydrogen bonding (N-H···O and C-H···Cl) that stabilizes their crystal lattices . The target’s mercapto group may participate in S-H···O hydrogen bonds, influencing its solid-state packing and melting behavior .

Stability and Degradation Pathways

- Oxidative Degradation : The mercapto group in the target compound is prone to oxidation, forming sulfoxides or sulfones under oxidative conditions, as observed in pantoprazole synthesis . This contrasts with methylthio-containing analogs , which are more stable but require harsher conditions for oxidation.

- Hydrolytic Sensitivity : The chlorine atom on the central carbon may render the compound susceptible to nucleophilic substitution, particularly in polar protic solvents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.